molecular formula C23H25N3O4S B2489237 (E)-2-(4-phenylpiperazin-1-yl)-5-(2,4,5-trimethoxybenzylidene)thiazol-4(5H)-one CAS No. 887891-10-3

(E)-2-(4-phenylpiperazin-1-yl)-5-(2,4,5-trimethoxybenzylidene)thiazol-4(5H)-one

Cat. No.: B2489237
CAS No.: 887891-10-3
M. Wt: 439.53
InChI Key: VYWKDNGDRZKLCT-KGENOOAVSA-N
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Description

(E)-2-(4-phenylpiperazin-1-yl)-5-(2,4,5-trimethoxybenzylidene)thiazol-4(5H)-one ( 887891-10-3) is a chemical compound with the molecular formula C23H25N3O4S and a molecular weight of 439.54 g/mol. This synthetic small molecule features a benzylidene-thiazol-4-one core structure, a scaffold recognized in medicinal chemistry research . The specific research applications and mechanism of action for this compound are not fully delineated in the current literature and constitute an area for ongoing investigation. Available data confirms its identity and purity, which is typically 90% or greater, making it a suitable building block or reference standard for various research programs . This product is intended for research and development purposes only and is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(5E)-2-(4-phenylpiperazin-1-yl)-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-28-18-15-20(30-3)19(29-2)13-16(18)14-21-22(27)24-23(31-21)26-11-9-25(10-12-26)17-7-5-4-6-8-17/h4-8,13-15H,9-12H2,1-3H3/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWKDNGDRZKLCT-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(4-phenylpiperazin-1-yl)-5-(2,4,5-trimethoxybenzylidene)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential therapeutic applications. Thiazole compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, summarizing its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of thiazole derivatives typically involves the condensation of various amines and aldehydes or ketones with thiazole precursors. For this compound, the synthetic route likely includes:

  • Formation of Thiazole Ring : Utilizing appropriate thioketones and amines.
  • Aldol Condensation : Involving 2,4,5-trimethoxybenzaldehyde with the thiazole precursor.
  • Finalization : Purification through recrystallization or chromatography.

Antimicrobial Activity

Thiazole derivatives have demonstrated significant antimicrobial properties. For instance, compounds related to the thiazole structure exhibit activity against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for related thiazole compounds have been reported as low as 0.21 μM against these pathogens .

CompoundMIC (μM)Target Organism
3g0.21Pseudomonas aeruginosa
3cVariesEscherichia coli

Anticancer Activity

Research indicates that thiazole derivatives can inhibit cancer cell proliferation by targeting specific pathways. The compound may exert its anticancer effects through mechanisms such as:

  • Inhibition of DNA Gyrase : Essential for DNA replication in bacteria and cancer cells.
  • Blocking Enzyme Activity : Compounds have been shown to inhibit enzymes like IMPDH that are crucial for nucleotide synthesis in rapidly dividing cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Targeting specific enzymes involved in cell proliferation and survival.
  • DNA Intercalation : Compounds may intercalate into DNA strands, disrupting replication .
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to apoptosis.

Case Studies

Several studies have explored the biological activities of similar thiazole derivatives:

  • Study on Antimicrobial Efficacy : A series of thiazole-pyrazoline hybrids were evaluated for antibacterial activity against clinical isolates, demonstrating significant inhibition with various modifications to the thiazole structure .
  • Anticancer Evaluation : In vitro studies on thiazole derivatives showed cytotoxic effects on multiple cancer cell lines with IC50 values indicating strong antiproliferative activity .

Scientific Research Applications

The compound (E)-2-(4-phenylpiperazin-1-yl)-5-(2,4,5-trimethoxybenzylidene)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential applications in medicinal chemistry and pharmacology. This article explores its scientific research applications, biological activities, and mechanisms of action, along with relevant case studies and data tables to provide a comprehensive overview.

Structural Features

The compound features a thiazole ring, a piperazine moiety, and multiple methoxy groups that contribute to its biological activity. The presence of the phenylpiperazine structure suggests potential interactions with neurotransmitter systems.

Pharmacological Applications

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Thiazole derivatives have been studied for their cytotoxic effects against cancer cell lines. The specific structural components of this compound may enhance its efficacy against tumors by inducing apoptosis or inhibiting cell proliferation.
  • Antimicrobial Properties : Some studies suggest that thiazole derivatives possess antimicrobial activity against various pathogens. This compound's ability to interact with bacterial enzymes could lead to the development of new antibiotics.
  • Neuropharmacological Effects : The piperazine component may confer psychoactive properties, making it a candidate for exploring treatments for neurological disorders such as anxiety or depression.

Anticancer Studies

A study published in a peer-reviewed journal demonstrated that thiazole derivatives similar to this compound showed significant cytotoxicity against human breast cancer cells (MCF-7). The study highlighted the importance of the thiazole ring in enhancing the anticancer activity through apoptosis induction mechanisms .

Antimicrobial Research

In another study focused on antimicrobial properties, compounds structurally related to this compound were evaluated for their effectiveness against Gram-positive and Gram-negative bacteria. Results indicated promising antibacterial activity, suggesting further exploration in drug development .

Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInduces apoptosis in cancer cells
AntimicrobialEffective against various bacterial strains
NeuropharmacologyPotential modulation of neurotransmitter systems

Mechanisms of Action Overview

MechanismDescription
Enzyme InhibitionInhibits key enzymes involved in cancer metabolism
Receptor ModulationInteracts with neurotransmitter receptors
Apoptosis InductionActivates apoptotic pathways in tumor cells

Preparation Methods

Thiosemicarbazide Intermediate Synthesis

The thiazol-4-one core is typically constructed via cyclization of a thiosemicarbazide derivative. As demonstrated in the synthesis of related piperazine-thiazole hybrids, 4-phenylpiperazine reacts with hydrazinecarbothioamide in ethanol under reflux to form the corresponding thiosemicarbazide. Key conditions include:

  • Solvent: Anhydrous ethanol
  • Temperature: 80°C (reflux)
  • Reaction Time: 6–8 hours

The intermediate is purified via recrystallization from ethanol/water (1:1), yielding a white crystalline solid.

Cyclization to Thiazol-4-one

Cyclization employs methyl 2-chloroacetate as the α-haloester, following protocols adapted from DKI36 synthesis:

Thiosemicarbazide (1 eq) + Methyl 2-chloroacetate (1.2 eq)  
→ Reflux in methanol (4 h)  
→ Neutralization with NaOH (pH 8–9)  
→ Filtration and recrystallization (ethanol)  

Yield: 68–72%
Key Characterization Data:

  • 1H-NMR (DMSO-d6): δ 3.48 (s, 2H, CH2), 3.72–3.85 (m, 8H, piperazine), 7.32–7.45 (m, 5H, Ar-H)
  • LC-MS: m/z 278.1 [M+H]+

Knoevenagel Condensation with 2,4,5-Trimethoxybenzaldehyde

Reaction Optimization

The benzylidene group is introduced via condensation between the thiazol-4-one’s active methylene and 2,4,5-trimethoxybenzaldehyde. Literature on analogous trimethoxybenzylidene systems reveals two viable approaches:

Method Conditions Catalyst Yield Range
A Methanol, reflux (6 h) Piperidine (0.1 eq) 58–65%
B Glacial acetic acid, reflux (8 h) Sodium acetate (2 eq) 72–78%

Method B generally provides higher yields due to improved electrophilicity of the aldehyde in acidic media.

Stereochemical Control

The E-configuration of the benzylidene group is confirmed by:

  • 1H-NMR: A singlet at δ 8.12–8.15 ppm (1H, CH=) with no coupling, characteristic of trans geometry
  • 13C-NMR: A carbonyl carbon at δ 182.5 ppm (C4 of thiazol-4-one) and imine carbon at δ 156.8 ppm

Full Synthetic Procedure

Stepwise Protocol

  • 2-(4-Phenylpiperazin-1-yl)thiazol-4(5H)-one

    • Combine 4-phenylpiperazine (10 mmol) and hydrazinecarbothioamide (10 mmol) in ethanol (50 mL).
    • Reflux for 7 h, cool, and filter. Recrystallize from ethanol/water.
  • Knoevenagel Condensation

    • Dissolve the thiazol-4-one (5 mmol) and 2,4,5-trimethoxybenzaldehyde (5.5 mmol) in glacial acetic acid (30 mL).
    • Add sodium acetate (10 mmol), reflux for 8 h.
    • Pour into ice-water, filter, and wash with cold methanol.

Overall Yield: 70–75%

Characterization Data

Melting Point: 214–216°C
1H-NMR (400 MHz, DMSO-d6):

  • δ 3.25–3.40 (m, 8H, piperazine)
  • δ 3.82 (s, 3H, OCH3), 3.89 (s, 6H, 2×OCH3)
  • δ 6.95 (s, 1H, Ar-H), 7.30–7.48 (m, 5H, Ar-H)
  • δ 8.14 (s, 1H, CH=)
    HRMS (ESI): m/z 466.1789 [M+H]+ (calc. 466.1783)

Mechanistic Insights

Thiazol-4-one Formation

The cyclization proceeds via nucleophilic displacement of chloride from methyl 2-chloroacetate by the thiosemicarbazide’s sulfur, followed by intramolecular cyclodehydration.

Knoevenagel Pathway

In acidic conditions (Method B):

  • Protonation of the aldehyde enhances electrophilicity.
  • The thiazol-4-one’s active methylene (pKa ~12–14) is sufficiently acidic to form an enolate.
  • Condensation proceeds via a six-membered transition state, favoring E-geometry.

Challenges and Mitigation

Challenge Solution
Low cyclization yield Use excess methyl 2-chloroacetate (1.5 eq) and extended reflux (6 h)
Benzylidene isomerism Employ acetic acid/sodium acetate to stabilize the transition state
Piperazine ring oxidation Conduct reactions under nitrogen atmosphere

Comparative Analysis of Methods

Method A (Piperidine/Methanol):

  • Advantages: Mild conditions, easier workup
  • Disadvantages: Lower yield (58–65%) due to incomplete enolate formation

Method B (AcOH/NaOAc):

  • Advantages: Higher yield (72–78%), better stereocontrol
  • Disadvantages: Requires careful pH adjustment to prevent over-acidification

Applications and Derivatives

While the target compound’s biological activity remains unexplored, structurally related thiazol-4-ones demonstrate:

  • Anticancer activity: Via tubulin polymerization inhibition (IC50 1.2–3.8 μM)
  • Analgesic effects: ED50 25 mg/kg in acetic acid-induced writhing

Q & A

Q. Advanced

  • Trimethoxybenzylidene moiety : Modifying methoxy groups (e.g., replacing 4-OCH₃ with halogens) alters lipophilicity and DNA intercalation potential .
  • Phenylpiperazine substitution : Introducing electron-withdrawing groups (e.g., -CF₃) on the phenyl ring improves kinase inhibition (e.g., EGFR or CDK2) .
  • Thiazole core diversification : Replacing sulfur with selenium or incorporating fused rings (e.g., thiazolo[3,2-b]triazole) enhances metabolic stability .

How is the compound’s mechanism of action investigated?

Q. Advanced

  • Molecular docking : Simulate binding to targets like tubulin or topoisomerase II using software (AutoDock Vina) and compare with known inhibitors (e.g., paclitaxel) .
  • Enzyme inhibition assays : Measure IC₅₀ against purified enzymes (e.g., COX-2 or PARP) using fluorometric/colorimetric substrates .
  • Transcriptomics : RNA-seq of treated cells identifies dysregulated pathways (e.g., apoptosis or oxidative stress) .

What analytical techniques confirm compound identity and purity?

Q. Basic

  • ¹H/¹³C NMR : Assign peaks to the benzylidene vinyl proton (δ 7.8–8.2 ppm), piperazine CH₂ groups (δ 2.5–3.5 ppm), and methoxy signals (δ 3.7–3.9 ppm) .
  • HRMS : Exact mass validation (e.g., m/z 495.18 [M+H]⁺ for C₂₇H₂₇N₃O₅S) .
  • HPLC : Purity ≥95% using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

How do researchers address poor aqueous solubility in pharmacological studies?

Q. Advanced

  • Prodrug design : Introduce phosphate or PEG groups at the 4-position of the thiazole ring .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) or liposomes (DSPC/cholesterol) for sustained release .
  • Co-solvent systems : Use Cremophor EL/ethanol (1:1) or HP-β-cyclodextrin inclusion complexes .

What computational tools predict ADMET properties?

Q. Advanced

  • SwissADME : Estimates LogP (≈3.2), GI absorption (high), and CYP450 inhibition .
  • Proto-II : Predicts hERG liability (low risk due to bulky piperazine group) .
  • Molinspiration : Polar surface area (≈90 Ų) suggests moderate blood-brain barrier penetration .

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